molecular formula C17H28N4O3 B2820776 Tert-butyl 4-{[(3-methoxypyrazin-2-yl)(methyl)amino]methyl}piperidine-1-carboxylate CAS No. 2415510-36-8

Tert-butyl 4-{[(3-methoxypyrazin-2-yl)(methyl)amino]methyl}piperidine-1-carboxylate

Cat. No.: B2820776
CAS No.: 2415510-36-8
M. Wt: 336.436
InChI Key: XMTBIHOTVVPLPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-{[(3-methoxypyrazin-2-yl)(methyl)amino]methyl}piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine core modified with a tert-butyl carbamate group and a substituted aminomethylpyrazine moiety. The tert-butyl carbamate group is commonly employed as a protective group to enhance solubility and metabolic stability during synthesis .

Properties

IUPAC Name

tert-butyl 4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O3/c1-17(2,3)24-16(22)21-10-6-13(7-11-21)12-20(4)14-15(23-5)19-9-8-18-14/h8-9,13H,6-7,10-12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMTBIHOTVVPLPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CN(C)C2=NC=CN=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-{[(3-methoxypyrazin-2-yl)(methyl)amino]methyl}piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the Piperidine Core: The piperidine core can be synthesized through a series of reactions, including cyclization and functional group transformations.

    Introduction of the Methoxypyrazine Moiety: The methoxypyrazine group is introduced through nucleophilic substitution reactions, often using pyrazine derivatives as starting materials.

    Coupling Reactions: The final step involves coupling the methoxypyrazine moiety with the piperidine core using reagents such as tert-butyl chloroformate and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypyrazine moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound, such as reducing nitro groups to amines.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions include various substituted piperidine and pyrazine derivatives, which can be further utilized in medicinal chemistry research.

Scientific Research Applications

Tert-butyl 4-{[(3-methoxypyrazin-2-yl)(methyl)amino]methyl}piperidine-1-carboxylate: has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.

    Biological Studies: The compound is employed in studies investigating its interactions with biological targets, such as enzymes and receptors.

    Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypyrazine moiety is believed to play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on variations in the heterocyclic core, substituents, and synthetic strategies. Below is a detailed comparison:

Structural Analogs with Heterocyclic Modifications
Compound Name Key Structural Differences Physicochemical/Biological Implications References
tert-Butyl 4-{[(4-chloro-1,3,5-triazin-2-yl)(methyl)amino]methyl}piperidine-1-carboxylate Pyrazine → 1,3,5-triazine; methoxy → chloro Increased electrophilicity; potential DNA-targeting activity .
tert-Butyl 4-[[(6-chloropyrimidin-4-yl)amino]methyl]piperidine-1-carboxylate Pyrazine → pyrimidine; methoxy → chloro Altered hydrogen-bonding patterns; kinase selectivity .
tert-Butyl 4-[[(3-cyanopyridin-2-yl)amino]methyl]piperidine-1-carboxylate Pyrazine → pyridine; methoxy → cyano Enhanced π-stacking interactions; improved CNS penetration .

Key Observations :

  • Replacement of pyrazine with pyrimidine (e.g., ) or triazine () alters electronic properties and target selectivity.
  • The methoxy group in the target compound may confer metabolic stability compared to chloro or cyano substituents .
Piperidine/Piperazine Derivatives with Functional Group Variations
Compound Name Functional Group Modifications Synthetic Yield (%) References
tert-Butyl 4-[3-(morpholin-4-yl)pyrazin-2-yl]piperazine-1-carboxylate Piperidine → piperazine; morpholine substitution Not reported
tert-Butyl 4-methyl-3-(6-tosyl-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)piperidine-1-carboxylate Addition of fused imidazopyrrolopyrazine ring 79% (final step)
tert-Butyl 4-(5-methoxypyrazin-2-yl)piperazine-1-carboxylate Suzuki coupling with boronate ester 85–90%

Key Observations :

  • Piperazine analogs () exhibit greater conformational flexibility but reduced steric bulk compared to piperidine derivatives.
  • Fused heterocyclic systems (e.g., ) improve target affinity but complicate synthesis .

Key Observations :

  • The target compound’s synthesis () employs straightforward coupling steps with high yields (97% in initial steps).
  • Copper-mediated couplings () or palladium-catalyzed reactions () are preferred for complex heterocycles but require stringent conditions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing Tert-butyl 4-{[(3-methoxypyrazin-2-yl)(methyl)amino]methyl}piperidine-1-carboxylate, and what key reagents are critical for its formation?

  • Methodological Answer : The compound is synthesized via multi-step reactions. A common approach involves coupling a pyrazine derivative (e.g., 3-methoxypyrazine-2-carboxylic acid) with a tert-butyl-protected piperidine scaffold. Key reagents include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature . Purification typically employs column chromatography to isolate the product. Researchers should monitor reaction progress using thin-layer chromatography (TLC) to ensure intermediate formation .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound, and what diagnostic peaks should be prioritized?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming structural integrity. Key features include:

  • ¹H NMR : Signals for tert-butyl protons (~1.4 ppm), piperidine methylene groups (2.5–3.5 ppm), and pyrazine aromatic protons (8.0–8.5 ppm).
  • ¹³C NMR : Carbonyl signals (~155 ppm for the carboxylate) and quaternary carbons from the tert-butyl group.
    High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy confirms carbonyl and amine functional groups .

Advanced Research Questions

Q. How can researchers optimize coupling reaction yields between the pyrazine moiety and the piperidine scaffold, particularly when encountering low efficiency?

  • Methodological Answer : Reaction optimization involves:

  • Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity.
  • Catalyst Screening : DMAP or 1-hydroxybenzotriazole (HOBt) improves activation of carboxylic acids.
  • Temperature Control : Mild heating (30–40°C) can accelerate coupling without side reactions.
  • Stoichiometry Adjustments : A 1.2:1 molar ratio of the pyrazine derivative to the piperidine precursor minimizes unreacted starting material. Post-reaction, quenching with aqueous NaHCO₃ and extraction with ethyl acetate improves purity .

Q. What strategies resolve contradictions in biological activity data observed across structurally similar derivatives of this compound?

  • Methodological Answer : Contradictions often arise from:

  • Substituent Effects : Minor changes (e.g., methoxy vs. chloro groups) alter lipophilicity and target binding. Use quantitative structure-activity relationship (QSAR) models to correlate substituents with activity trends.
  • Assay Variability : Standardize assays (e.g., enzyme inhibition IC₅₀, cell viability MTT) across labs. Validate results with orthogonal techniques like surface plasmon resonance (SPR) for binding affinity .
  • Metabolic Stability : Assess cytochrome P450 interactions via liver microsome assays to differentiate intrinsic activity from pharmacokinetic effects .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity for specific biological targets?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to predict binding poses within target proteins (e.g., kinases or GPCRs).
  • Molecular Dynamics (MD) Simulations : Analyze stability of ligand-receptor complexes over time (50–100 ns trajectories).
  • ADMET Prediction : Tools like SwissADME evaluate absorption, toxicity, and solubility to prioritize synthetically feasible candidates .

Safety and Handling

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use respiratory protection if handling powders .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid strong oxidizers due to incompatibility risks .

Data Interpretation and Validation

Q. How should researchers address discrepancies in NMR spectral data between synthesized batches?

  • Methodological Answer :

  • Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., deprotected tert-butyl groups or unreacted starting materials).
  • Deuterated Solvent Effects : Ensure consistent solvent use (e.g., CDCl₃ vs. DMSO-d₆) to prevent chemical shift variations.
  • Paramagnetic Contaminants : Filter samples through a short silica column to remove trace metals affecting relaxation times .

Biological Evaluation

Q. What in vitro assays are most suitable for preliminary evaluation of this compound’s pharmacological potential?

  • Methodological Answer :

  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase activity using ATP analogs).
  • Cell-Based Assays : Measure cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation).
  • Membrane Permeability : Use Caco-2 cell monolayers to predict oral bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.